molecular formula C10H7NO4 B099926 7-hydroxy-2-oxo-2H-chromene-3-carboxamide CAS No. 19088-69-8

7-hydroxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B099926
CAS No.: 19088-69-8
M. Wt: 205.17 g/mol
InChI Key: NSZLQUPVYNFBHX-UHFFFAOYSA-N
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Description

7-Hydroxy-2-oxo-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C10H7NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 7-hydroxycoumarin with appropriate amine derivatives. One common method involves the use of 7-hydroxy-4-methyl coumarin, which undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone. This intermediate is then reacted with various sodium azides to form the desired product .

Industrial Production Methods

the general principles of coumarin synthesis, such as the use of green solvents and catalysts, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted amides .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and has been studied for its antimicrobial properties.

    Medicine: Research has indicated its potential use in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial and anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Similar structure but with a methyl group at the 4-position.

    7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde: Similar structure but with an aldehyde group at the 3-position.

Uniqueness

7-Hydroxy-2-oxo-2H-chromene-3-carboxamide is unique due to its amide functional group at the 3-position, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

7-Hydroxy-2-oxo-2H-chromene-3-carboxamide, a compound belonging to the class of chromenes, particularly 7-hydroxycoumarins, has garnered interest due to its diverse biological activities. Its unique structure, characterized by a hydroxyl group at the seventh position and a carboxamide functional group at the third position, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7NO4. The compound's reactivity is influenced by its functional groups, which can be modified to explore derivatives with enhanced biological activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity is attributed to the presence of the hydroxyl group, enhancing its ability to donate electrons and neutralize free radicals .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. In a study evaluating derivatives of chromene compounds, this compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

One of the most promising areas of research is the anticancer activity of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines such as MCF-7. The compound’s mechanism involves disrupting tubulin polymerization, which is essential for cell division .

Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant capacity of this compound was compared with established antioxidants like ascorbic acid. The results indicated that the compound exhibited comparable efficacy in reducing oxidative stress markers in cellular models .

Study 2: Antimicrobial Testing

A series of derivatives were synthesized and tested for antimicrobial activity. Among them, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Study 3: Anticancer Mechanism

In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase and induced apoptosis, as evidenced by flow cytometry analysis. The IC50 value for this compound was determined to be approximately 25 µM .

Summary of Biological Activities

Activity Description Reference
AntioxidantEffective free radical scavenger; comparable to ascorbic acid
AntimicrobialInhibitory effects against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MCF-7 cells; disrupts tubulin polymerization

Properties

IUPAC Name

7-hydroxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c11-9(13)7-3-5-1-2-6(12)4-8(5)15-10(7)14/h1-4,12H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZLQUPVYNFBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419901
Record name 7-hydroxy-2-oxo-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19088-69-8
Record name 7-hydroxy-2-oxo-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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